molecular formula C12H10N4 B12714262 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- CAS No. 84905-75-9

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-

カタログ番号: B12714262
CAS番号: 84905-75-9
分子量: 210.23 g/mol
InChIキー: YTMQMLSWUCSZHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- follows IUPAC guidelines for fused heterocyclic systems. The base structure comprises a pyrrolo[3,2-d]pyrimidine scaffold, where the pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, two-nitrogen system). The numbering begins at the pyrimidine nitrogen in position 1, proceeding clockwise, with the fused pyrrole ring occupying positions 3 and 2 of the pyrimidine. The substituent—an amino group at position 4—is modified by an N-phenyl group, yielding the full name N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.

The molecular formula C₁₂H₁₀N₄ (molecular weight: 210.23 g/mol) confirms the presence of 12 carbon atoms, 10 hydrogens, and 4 nitrogens. Key identifiers include the CAS registry number 84905-75-9 and the SMILES notation C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3 , which encodes the connectivity of the phenyl group (attached to the pyrrolopyrimidine’s amine) and the fused bicyclic core. The InChIKey YTMQMLSWUCSZHX-UHFFFAOYSA-N provides a unique descriptor for computational searches and database entries.

Molecular Geometry and Conformational Analysis

The molecular geometry of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- is characterized by a planar pyrrolopyrimidine core with slight puckering in the pyrrole ring. Density functional theory (DFT) calculations suggest that the phenyl substituent adopts a nearly perpendicular orientation relative to the bicyclic system to minimize steric hindrance between the phenyl hydrogens and the pyrrole nitrogen lone pairs. This dihedral angle of approximately 85° between the planes of the phenyl group and the pyrrolopyrimidine scaffold is critical for stabilizing the molecule’s lowest-energy conformation.

Conformational flexibility is limited due to the rigid fused-ring system. However, rotational barriers around the N–C bond linking the phenyl group to the amine are modest (~5–8 kcal/mol), permitting restricted rotation at room temperature. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the pyrrole and pyrimidine hydrogens, consistent with a fixed orientation of the phenyl group in solution.

Comparative Analysis of Tautomeric Forms

Tautomerism in 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- arises from proton migration within the pyrrolopyrimidine core. Three primary tautomers are theorized:

  • 4-Amino tautomer : The dominant form, with the amine group at position 4 and a hydrogen on the pyrrole nitrogen (N-7).
  • 7-Amino tautomer : Proton transfer from N-7 to N-4, resulting in an imino group at position 7 and an amine at position 4.
  • 4-Imino tautomer : A less stable form where the amine at N-4 becomes an imino group, with concomitant hydrogen shifts in the pyrimidine ring.

Computational studies using Hartree-Fock methods predict the 4-amino tautomer to be energetically favored by ~3.2 kcal/mol over the 7-amino form, while the 4-imino variant is destabilized by >10 kcal/mol. Experimental infrared (IR) spectra corroborate this, showing strong N–H stretching frequencies at 3350 cm⁻¹ and 3450 cm⁻¹, characteristic of primary amines. No evidence of imino N–H stretches (typically >3500 cm⁻¹) is observed, confirming the predominance of the 4-amino tautomer.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) analysis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, and β = 105.6°. The asymmetric unit contains two molecules, stabilized by intermolecular N–H···N hydrogen bonds between the pyrrolopyrimidine amine and the pyrimidine N-3 of adjacent molecules.

Table 1: Selected X-ray Diffraction Peaks for 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-

2θ (°) Intensity (%) hkl Indices
12.4 100 (011)
18.7 85 (110)
24.3 72 (021)
27.9 64 (112)

Powder X-ray diffraction (PXRD) patterns, collected using a Bruker D4 diffractometer with Cu-Kα radiation (λ = 1.5406 Å), show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, corresponding to the (011), (110), and (021) planes, respectively. Variability in peak intensities (±5%) between batches is attributed to differences in crystallite size and preferred orientation.

The crystal packing exhibits π-π stacking interactions between phenyl groups (interplanar distance: 3.45 Å) and C–H···π contacts (2.89 Å), contributing to the material’s thermal stability up to 220°C.

特性

CAS番号

84905-75-9

分子式

C12H10N4

分子量

210.23 g/mol

IUPAC名

N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)16-12-11-10(6-7-13-11)14-8-15-12/h1-8,13H,(H,14,15,16)

InChIキー

YTMQMLSWUCSZHX-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylaminopyrrolo(3,2-d)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under reflux conditions to form the desired pyrrolo-pyrimidine core . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of 4-Phenylaminopyrrolo(3,2-d)pyrimidine may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

化学反応の分析

4. 科学研究の応用

    化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

    生物学: 特にキナーゼ阻害研究において、酵素阻害剤としての役割について調査されています。

    医学: さまざまな癌細胞株に対して有効性を示し、抗癌特性について研究されています。

    産業: 新しい医薬品や農薬の開発に使用されています

科学的研究の応用

Chemical Synthesis

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel derivatives with enhanced properties. This compound's versatility in chemical synthesis makes it valuable in the field of organic chemistry, where it is used to create various functionalized derivatives that may exhibit improved biological activities.

Enzyme Inhibition

One of the primary biological applications of this compound is its role as an enzyme inhibitor , particularly in kinase inhibition studies. Research has shown that it can effectively inhibit specific kinases involved in cancer progression, making it a candidate for anti-cancer therapies. For instance, derivatives of this compound have demonstrated potent inhibitory activity against Mnk2, a kinase implicated in acute myeloid leukemia (AML) treatment . The inhibition mechanism involves binding to the active site of the kinase, disrupting critical signaling pathways that promote cell proliferation and survival.

Anticancer Properties

The anticancer potential of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- has been investigated extensively. Studies indicate that it exhibits significant efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, one study highlighted its ability to reduce phosphorylated eIF4E levels and induce apoptosis through down-regulation of anti-apoptotic proteins . Additionally, compounds derived from this structure have shown submicromolar potency against tumor cells in preclinical tests .

Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, this compound also exhibits antimicrobial and anti-inflammatory activities. Its structural features enable interactions with biological targets involved in inflammatory responses and microbial resistance mechanisms. This broad spectrum of activity suggests potential therapeutic uses in treating infections and inflammatory diseases.

Industrial Applications

In the pharmaceutical industry, 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- is utilized in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a precursor for various bioactive compounds makes it integral in drug discovery processes aimed at developing new treatments for diseases . Furthermore, its applications extend to agricultural sciences where it may be explored for developing new agrochemicals with specific action mechanisms.

Case Studies

Several case studies highlight the effectiveness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- derivatives:

StudyFocusFindings
Study 1Mnk InhibitionIdentified as potent Mnk2 inhibitors with significant anti-proliferative activity against MV4-11 AML cells .
Study 2Microtubule DepolymerizationDemonstrated effectiveness as microtubule depolymerizing agents with submicromolar potency against tumor cells .
Study 3Structure-Activity RelationshipExplored modifications leading to enhanced affinity and selectivity for targeted receptors .

作用機序

4-フェニルアミノピロロ[3,2-d]ピリミジンの作用機序は、タンパク質キナーゼなどの特定の分子標的との相互作用を伴います。この化合物はキナーゼの活性部位に結合し、その活性を阻害し、それによって細胞増殖と生存に関与する重要なシグナル伝達経路を混乱させます。 この阻害は、癌細胞の細胞周期停止とアポトーシスにつながる可能性があります .

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of pyrrolopyrimidine derivatives are highly sensitive to substituents on the core scaffold. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
N-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Phenyl (N4) 225.25 >250 96–99
26a (N,7-Diphenyl) Phenyl (N4, C7) 287.33 >250 99
26b (7-(3-Fluorophenyl)-N-phenyl) 3-Fluorophenyl (C7), Phenyl (N4) 305.31 >250 96
26c (N-(3,4,5-Trimethoxyphenyl)) 3,4,5-Trimethoxyphenyl (N4) 345.37 >250 97
Compound 4 (Hydrochloride salt) 4-Methoxyphenyl (N4), Methyl (N-methyl) 300.75 150–151 72
(R)-20h 4-Methoxyphenyl (C6), Chiral ethyl (N4) 375.44 249–251 64

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at C7 (26b) increases molecular polarity without compromising thermal stability .
  • Salt Formation : Hydrochloride salts (e.g., Compound 4) lower melting points and enhance aqueous solubility, critical for bioavailability .

SAR Insights :

  • N4 Substitution : Aryl groups (phenyl, 4-methoxyphenyl) are critical for TLR7 agonism and kinase inhibition .
  • C7 Modification : Fluorine or methoxy groups enhance cytotoxicity, likely via improved membrane permeability .
  • Core Isomerism : Pyrrolo[3,2-d] vs. pyrrolo[2,3-d] (e.g., 9-deazaadenine) shifts target specificity, underscoring the importance of ring-fusion position .

生物活性

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- (CAS Number: 84905-75-9) is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- features a pyrrolo-pyrimidine core structure with a phenylamino substituent. The molecular formula is C12H10N4C_{12}H_{10}N_{4}, with a molecular weight of approximately 210.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The compound's mechanism involves binding to the active site of protein kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung cancer)5.4Inhibition of EGFR signaling
MCF7 (Breast cancer)7.2Disruption of PI3K/Akt pathway
HCT116 (Colon cancer)4.8Induction of apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, further supporting its therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have demonstrated that 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

The primary mechanism through which 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- exerts its effects is through kinase inhibition. By binding to the ATP-binding site of kinases such as EGFR and CSF1R (Colony-stimulating factor 1 receptor), the compound disrupts downstream signaling pathways critical for cell survival and proliferation . This selective inhibition can lead to enhanced therapeutic effects while minimizing off-target effects.

Case Study 1: Inhibition of CSF1R

A recent study explored the inhibition of CSF1R by a series of pyrrolo[2,3-d]pyrimidines, including derivatives similar to N-phenyl-. The findings indicated subnanomolar enzymatic inhibition and selectivity towards other kinases in the PDGFR family. This suggests potential applications in diseases characterized by macrophage dysregulation .

Case Study 2: Antitumor Efficacy in Vivo

In vivo studies using xenograft models demonstrated that treatment with N-phenyl-pyrrolo-pyrimidine significantly reduced tumor size compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis showing increased markers for programmed cell death in treated tumors .

Q & A

Q. What are the common synthetic routes for N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

  • Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups at specific positions. For example, brominated pyrrolopyrimidine intermediates react with phenylboronic acids under Pd catalysis .
  • Buchwald-Hartwig Amination : To install the N-phenyl group via palladium-catalyzed cross-coupling between aryl halides and anilines .
  • Cyclization Reactions : Starting from pyrimidine or pyrrole precursors, such as 4-chloropyrrolo[2,3-d]pyrimidine, followed by amination .
    Key Intermediates : Brominated pyrrolopyrimidines (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) and boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) are critical for cross-coupling steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and substituent positions. Aromatic proton signals in the δ 7.0–8.5 ppm range and amine protons (δ 5.0–6.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., HRMS(ESI+) m/z 585.2016 for a derivative in kinase studies) .
  • HPLC-Purity Analysis : Ensures >95% purity, particularly for biological testing .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in cyclopentyl-substituted analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Catalyst Screening : Pd(II) acetate with ligands (e.g., SPhos) improves cross-coupling efficiency. For example, a 51% yield was achieved using Pd(OAc)2_2 and NaHCO3_3 in 2-methyltetrahydrofuran .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while reducing agents like LiAlH4_4 stabilize reactive species .
  • Temperature Control : Reactions at 100°C for 3 hours optimize coupling efficiency without decomposition .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, stoichiometry) identifies optimal conditions .

Q. How do structural modifications at specific positions of the pyrrolo[3,2-d]pyrimidine scaffold influence inhibitory activity against kinases like CDK9?

Methodological Answer:

  • C7 Substitution : Cyclopentyl groups at C7 enhance hydrophobic interactions with CDK9’s ATP-binding pocket, increasing potency (IC50_{50} < 100 nM) .
  • N-Phenyl Group : Electron-withdrawing substituents (e.g., CF3_3) on the phenyl ring improve metabolic stability but may reduce solubility .
  • C2 Modifications : Sulfonamide or carboxamide groups at C2 improve selectivity for CDK9 over related kinases (e.g., CDK2) .
    Validation : Kinase inhibition assays and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity trends .

Q. What methodologies resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy results for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and clearance rates. Poor oral absorption often explains reduced in vivo activity .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter efficacy .
  • Formulation Optimization : Use of co-solvents (e.g., PEG 400) or nanoemulsions improves solubility and bioavailability .
  • Orthogonal Assays : Compare cell-free kinase assays with cell-based proliferation data (e.g., MTT assays in pancreatic cancer lines) to confirm target engagement .

Q. How can computational docking predictions be reconciled with experimental IC50_{50}50​ values in kinase studies?

Methodological Answer:

  • Force Field Adjustments : Modify van der Waals radii and solvation parameters in docking software (e.g., Schrödinger) to better reflect binding pocket flexibility .
  • Ensemble Docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for kinase plasticity .
  • Experimental Validation : Test top-scoring docking poses using mutagenesis (e.g., alanine scanning of key CDK9 residues) .
    Case Study : A derivative with a docking score of −9.2 kcal/mol showed experimental IC50_{50} = 85 nM, validating the computational model .

Q. What strategies address poor aqueous solubility of N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Salt Formation : Hydrochloride or mesylate salts improve solubility (e.g., 2 mg/mL in PBS for hydrochloride salts) .
  • Prodrug Design : Phosphate esters or PEGylated derivatives enhance solubility and enable intravenous administration .
  • Cocrystallization : Coformers like succinic acid increase dissolution rates without altering bioactivity .

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in this chemical series?

Methodological Answer:

  • Parallel Synthesis : Generate analogs with systematic variations (e.g., substituent libraries at C2, C4, and N-phenyl positions) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
  • Biological Tier Testing : Prioritize compounds with in vitro IC50_{50} < 1 μM for secondary assays (e.g., apoptosis, cell cycle arrest in PANC-1 cells) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。